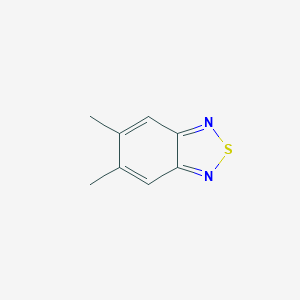
(2alpha,5beta,6alpha,18beta)-Ibogamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2alpha,5beta,6alpha,18beta)-Ibogamine is a naturally occurring monoterpenoid indole alkaloid, part of the iboga alkaloid family. This compound is structurally related to ibogaine, a well-known psychoactive substance derived from the root bark of the Tabernanthe iboga shrub. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of epiibogamine typically involves the formation of the isoquinuclidine ring system, a key structural feature of iboga alkaloids. One efficient synthetic route includes the use of reductive Heck coupling, which facilitates the construction of the seven-membered indoloazepine ring . Another approach involves the vinylogous aldol reaction of N-sulfinyl metallodienamines, which has been employed to synthesize both epiibogamine and its analogs .
Industrial Production Methods: Industrial production of epiibogamine is less common due to the complexity of its synthesis. advancements in synthetic methodologies, such as the use of N-sulfinyl silylenamine reagents, have streamlined the process, making it more feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: (2alpha,5beta,6alpha,18beta)-Ibogamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reductive reactions, such as the reductive Heck coupling, are crucial for constructing the indoloazepine ring.
Substitution: Electrophilic substitution reactions are employed to modify the indole ring system.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Catalysts: Camphorsulfonic acid, lithium perchlorate.
Major Products: The major products formed from these reactions include various derivatives of epiibogamine, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other iboga alkaloids and analogs.
Biology: Investigated for its neuroprotective properties and potential to modulate neurotransmitter systems.
Wirkmechanismus
(2alpha,5beta,6alpha,18beta)-Ibogamine is structurally similar to other iboga alkaloids, such as ibogaine and catharanthine. it exhibits unique properties that distinguish it from these compounds:
Vergleich Mit ähnlichen Verbindungen
- Ibogaine
- Catharanthine
- Ibogamine
- Vinblastine
(2alpha,5beta,6alpha,18beta)-Ibogamine’s unique structural features and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Eigenschaften
CAS-Nummer |
1673-99-0 |
|---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |
InChI-Schlüssel |
LRLCVRYKAFDXKU-QOFYIIDASA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Isomerische SMILES |
CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
Kanonische SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)









